molecular formula C12H12ClFN2O2 B2786542 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide CAS No. 1421491-27-1

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide

Cat. No.: B2786542
CAS No.: 1421491-27-1
M. Wt: 270.69
InChI Key: ONEYRLINZAFUNI-UHFFFAOYSA-N
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Description

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with azetidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and increased yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, a precursor in melanin synthesis. This inhibition can lead to reduced melanin production, which has applications in treating hyperpigmentation disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O2/c1-7(17)16-5-8(6-16)12(18)15-9-2-3-11(14)10(13)4-9/h2-4,8H,5-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEYRLINZAFUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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